molecular formula C19H17N5O2S2 B2991094 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1448132-98-6

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2991094
CAS RN: 1448132-98-6
M. Wt: 411.5
InChI Key: OOHZHUNRUOCQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound, have been reported to exhibit antiviral activities . The presence of a triazole ring, as found in our compound, could potentially be explored for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus.

Anti-inflammatory and Analgesic Applications

Compounds with benzo[d]thiazole moiety have shown promising anti-inflammatory and analgesic activities . This suggests that our compound could be investigated for its efficacy in reducing inflammation and pain, potentially with a lower ulcerogenic index compared to existing drugs.

Anticancer Potential

The structural features of the compound, particularly the presence of a benzothiazole ring, are often associated with antitumor properties . This compound could be synthesized and tested against various cancer cell lines to determine its therapeutic potential.

Antimicrobial Activity

Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects , the compound could be valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antidiabetic Research

Indole derivatives have been found to possess antidiabetic properties . The compound , with its unique structure, might be a candidate for the development of novel antidiabetic medications.

Antimalarial Applications

The triazole and benzothiazole components of the compound are known to contribute to antimalarial activity . Research could be directed towards synthesizing derivatives of this compound to create effective antimalarial drugs.

Agricultural Chemistry

Derivatives of benzothiazole, such as the one in our compound, have been used in agricultural chemistry as plant growth regulators and pesticides . This compound could be studied for its potential use in enhancing crop yield or protecting plants from pests.

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c25-18(12-3-6-14-16(10-12)28-11-21-14)20-7-8-23-19(26)24(13-4-5-13)17(22-23)15-2-1-9-27-15/h1-3,6,9-11,13H,4-5,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZHUNRUOCQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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